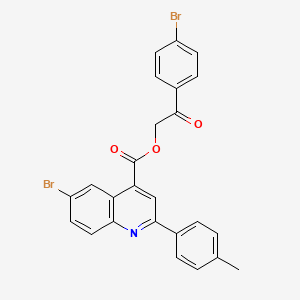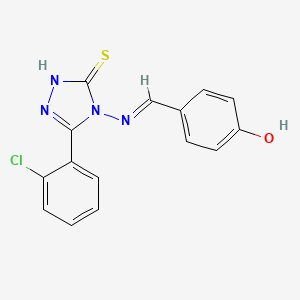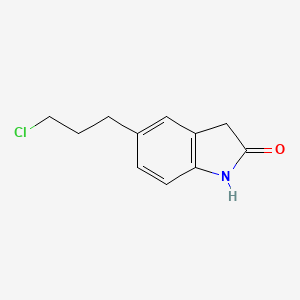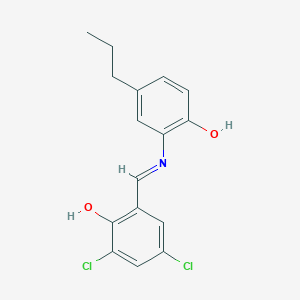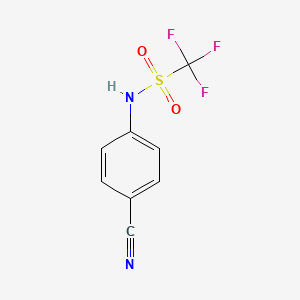
Cetylpyridinium hydrate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cetylpyridinium hydrate hydrochloride is a quaternary ammonium compound known for its broad-spectrum antiseptic properties. It is commonly used in various over-the-counter products such as mouthwashes, toothpastes, lozenges, throat sprays, breath sprays, and nasal sprays. This compound is effective in reducing dental plaque, gingivitis, and other oropharyngeal bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cetylpyridinium hydrate hydrochloride is synthesized through the reaction of cetylpyridinium chloride with hydrochloric acid. The process involves the following steps:
Cetylpyridinium Chloride Synthesis: Cetylpyridinium chloride is prepared by reacting cetyl alcohol with pyridine in the presence of hydrochloric acid.
Hydration: The resulting cetylpyridinium chloride is then hydrated to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Raw Material Preparation: Cetyl alcohol and pyridine are purified and prepared for the reaction.
Reaction: The reaction is carried out in large reactors with controlled temperature and pressure to ensure complete conversion.
Purification: The product is purified through crystallization and filtration to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cetylpyridinium hydrate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cetylpyridinium oxide.
Reduction: Reduction reactions can convert it back to cetyl alcohol and pyridine.
Substitution: It can undergo substitution reactions with other halides to form different quaternary ammonium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halide salts like sodium chloride or potassium bromide are used in substitution reactions.
Major Products Formed
Oxidation: Cetylpyridinium oxide.
Reduction: Cetyl alcohol and pyridine.
Substitution: Various quaternary ammonium compounds depending on the halide used.
Applications De Recherche Scientifique
Cetylpyridinium hydrate hydrochloride has a wide range of scientific research applications, including:
Chemistry
Surfactant: Used as a surfactant in various chemical formulations.
Catalyst: Acts as a phase transfer catalyst in organic synthesis.
Biology
Antimicrobial Agent: Effective against a broad spectrum of bacteria, including Staphylococcus aureus.
Cell Membrane Studies: Used in studies involving cell membrane interactions and permeability.
Medicine
Oral Hygiene Products: Active ingredient in mouthwashes and toothpastes for reducing plaque and gingivitis.
Antiseptic: Used in lozenges and throat sprays for its antiseptic properties.
Industry
Mécanisme D'action
Cetylpyridinium hydrate hydrochloride exerts its effects through the following mechanisms:
Membrane Disruption: It disrupts the bacterial cell membrane, leading to leakage of cytoplasmic contents and cell death.
Inhibition of Virulence Factors: It inhibits the production of virulence factors in pathogenic bacteria, reducing their ability to cause infections.
Biofilm Penetration: It penetrates biofilms and disrupts the extracellular polymeric substances, enhancing its antimicrobial efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antiseptic properties.
Chlorhexidine: A bisbiguanide antiseptic used in oral hygiene products.
Hexetidine: An antiseptic used in mouthwashes and throat sprays
Uniqueness
Cetylpyridinium hydrate hydrochloride is unique due to its broad-spectrum antimicrobial activity and its ability to disrupt biofilms effectively. It is also less likely to cause resistance compared to other antiseptics .
Propriétés
Formule moléculaire |
C21H41ClNO+ |
|---|---|
Poids moléculaire |
359.0 g/mol |
Nom IUPAC |
1-hexadecylpyridin-1-ium;hydrate;hydrochloride |
InChI |
InChI=1S/C21H38N.ClH.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H;1H2/q+1;; |
Clé InChI |
NFCRBQADEGXVDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B15086543.png)
![Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate](/img/structure/B15086548.png)
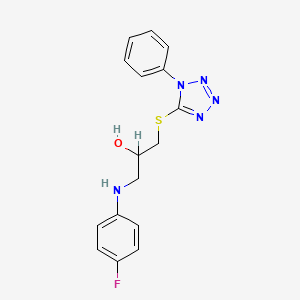

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B15086560.png)
![3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B15086566.png)
![N-((Z)-2-[5-(3-Nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B15086580.png)
